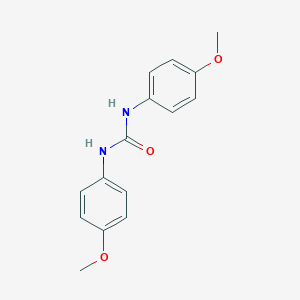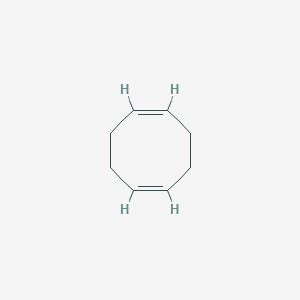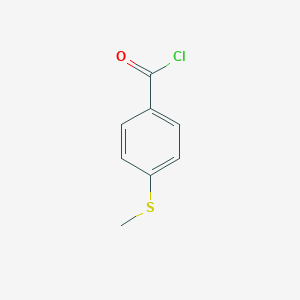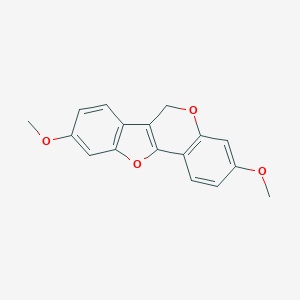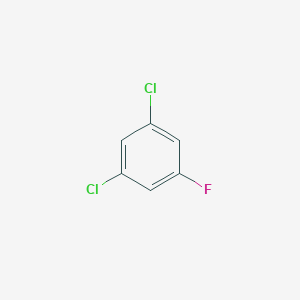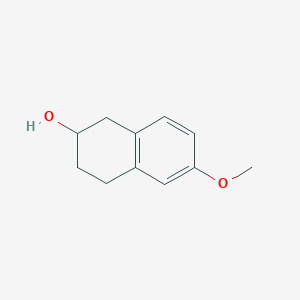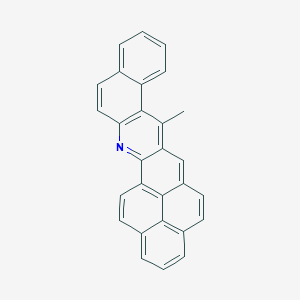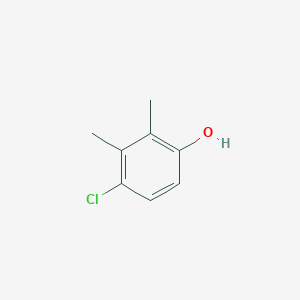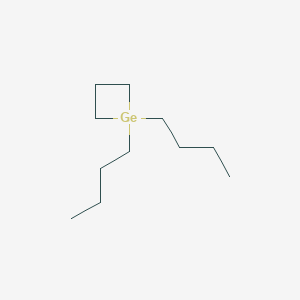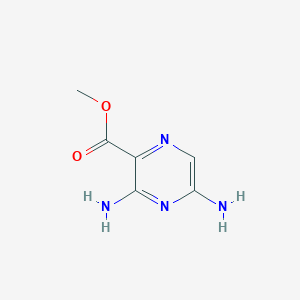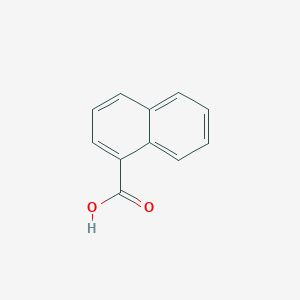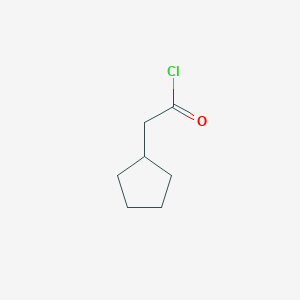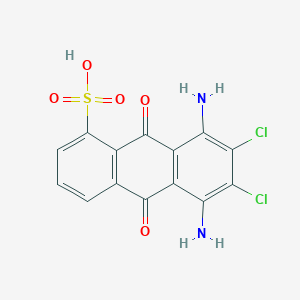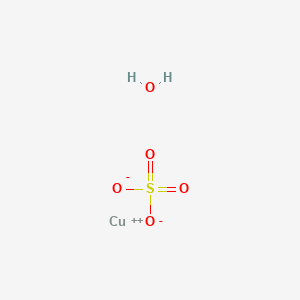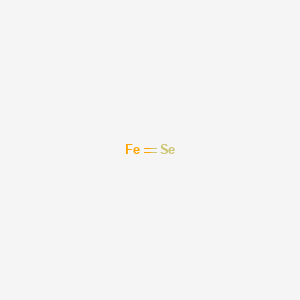
Iron selenide
Vue d'ensemble
Description
Iron (II) selenide refers to a number of inorganic compounds of ferrous iron and selenide . It is known as an ‘unconventional iron-based low-temperature superconductor’ . The phase diagram of the system Fe–Se reveals the existence of several non-stoichiometric phases between 49 at. % Se and 53 at. % Fe, and temperatures up to 450 °C .
Synthesis Analysis
Iron selenide with a nanoflake surface architecture is synthesized with the aid of a simple, industry-scalable and ionic layer controlled chemical approach, namely the successive ionic layer adsorption and reaction (SILAR) method . Another method involves the use of ferrous chloride and selenium trioctylphosphine through a simple solution-based route in the co-solvent of oleylamine and oleic acid .
Molecular Structure Analysis
Transmission electron microscopy of iron selenide nanocrystals shows rod and plate-like morphologies for the ferroselite (FeSe2) nanocrystals produced from the thermolysis of complexes (3) and (4) in oleylamine at different growth temperatures .
Chemical Reactions Analysis
The main intermediate species and volatile by-products are identified by high-resolution electron microscopy and Nuclear Magnetic Resonance (NMR) spectroscopy during the synthesis of iron selenides . Fe reacts with Se to form β-FeSe as soon as they come into contact .
Physical And Chemical Properties Analysis
Iron selenide has a molar mass of 134.807 g/mol, appears as black crystals, and has a density of 4.72 g/cm^3 . It is also known to have a melting point of 965 °C .
Applications De Recherche Scientifique
High-Performance Supercapacitors
- Summary of Application: Iron (II) selenide (FeSe) has been widely studied for its potential in the electrical energy storage (EES) field as a supercapacitor electrode .
- Methods of Application: FeSe particles were synthesized via a simple, low-cost, easily scalable, and reproducible solvothermal method . The particles were characterized using cyclic voltammetry (CV), galvanostatic charge/discharge (GCD) measurements, and electrochemical impedance spectroscopy (EIS) .
- Results or Outcomes: The FeSe particles revealed enhanced electrochemical properties: a high capacitance of 280 F/g at 0.5 A/g, a rather high energy density of 39 Wh/kg and a corresponding power density of 306 W/kg at 0.5 A/g, an extremely high cycling stability (capacitance retention of 92% after 30,000 cycles at 1 A/g), and a rather low equivalent series resistance (R ESR) of 2 Ω .
Asymmetric Supercapacitors
- Summary of Application: FeSe2/TiO2 nanocomposites were synthesized for advanced asymmetric supercapacitor (SC) energy storage applications .
- Methods of Application: Two different composites were prepared with varying ratios of TiO2 (90 and 60%, symbolized as KT-1 and KT-2) and their electrochemical properties were investigated .
- Results or Outcomes: The constructed KT-2/AC faradaic SCs significantly improved electrochemical parameters such as capacitance of 95 F g −1, specific energy (69.79 Wh kg −1 ), and specific power delivery of 11529 W kg −1. Additionally, extremely outstanding durability was maintained after long-term cycling and rate performance .
Superconductivity
- Summary of Application: Iron selenide is simpler than almost all other unconventional superconductors, making it a prime candidate for studying to help understand how unconventional superconductivity works .
- Methods of Application: The study of two-dimensional iron selenide (FeSe) films has unlocked some intriguing clues about superconductivity .
- Results or Outcomes: Superconductors—materials that can transport electrons with no resistance—are a quantum phenomenon with numerous applications .
Semiconductors
Nanostructured Morphologies for Supercapacitors
- Summary of Application: Iron selenide is used in the development of high performance supercapacitors .
- Methods of Application: Unique nanostructured morphologies of iron selenide are developed to enhance charge transfer capabilities and stability .
- Results or Outcomes: The use of iron selenide in this way can lead to supercapacitors with enhanced energy storing capability .
Selenium Rich Iron Selenide Phases
Safety And Hazards
Orientations Futures
Iron selenide is the only iron-based superconductor in which nematicity occurs in the absence of a long-range magnetic ordering of electron spins . This provides an extra knob to access the physics of the iron-based superconductors . The discovery of superconductivity from iron compounds has led to iron-based semiconductors, particularly iron selenides, attracting great interests from physicists and chemists .
Propriétés
IUPAC Name |
selanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCGGIJOOWJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSe | |
| Record name | iron(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061653 | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron selenide | |
CAS RN |
1310-32-3, 50926-12-0 | |
| Record name | Iron selenide (FeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1310-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iron selenide (FeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



